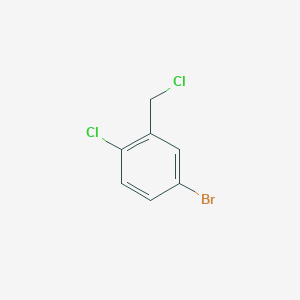
1-Cloro-4-bromo-2-(clorometil)benceno
Descripción general
Descripción
4-Bromo-1-chloro-2-(chloromethyl)benzene is a useful research compound. Its molecular formula is C7H5BrCl2 and its molecular weight is 239.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1-chloro-2-(chloromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-chloro-2-(chloromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de inhibidores de la ciclooxigenasa-2
Este compuesto se utiliza en el diseño y síntesis de nuevos inhibidores de la ciclooxigenasa-2 (COX-2), que son importantes en el desarrollo de fármacos antiinflamatorios . Los sustituyentes bromo y cloro en el anillo de benceno pueden ser reemplazados o modificados estratégicamente para crear moléculas que inhiban selectivamente la COX-2, una enzima responsable de la inflamación y el dolor.
Derivatización de aminoácidos
En bioquímica, 1-Cloro-4-bromo-2-(clorometil)benceno se puede utilizar para la derivatización de aminoácidos. Este proceso es crucial para el análisis de péptidos y proteínas, donde el compuesto puede reaccionar con grupos amino para formar derivados que son más fáciles de detectar y cuantificar .
Síntesis orgánica mediante el mecanismo SNAr
El compuesto puede sufrir reacciones de sustitución nucleofílica aromática (SNAr), donde los átomos de halógeno son reemplazados por nucleófilos. Esta reacción es particularmente útil en la síntesis orgánica para construir moléculas complejas con alta precisión .
Preparación de derivados de fenol
En la química industrial, este compuesto puede participar en reacciones a alta temperatura con hidróxido de sodio para producir derivados de fenol. El proceso es similar al proceso Dow, que es un método clásico para sintetizar fenoles .
Desarrollo de cristales líquidos
La estructura única de This compound lo convierte en un candidato para la síntesis de cristales líquidos. Estos materiales tienen aplicaciones en tecnologías de visualización, como las pantallas LCD, debido a su capacidad para modular la luz .
Creación de colorantes y pigmentos
Los grupos bromo y cloro en el compuesto pueden participar en reacciones para formar colorantes y pigmentos. Estas sustancias son valiosas en la industria textil y en la creación de colorantes para diversas aplicaciones .
Investigación farmacéutica
En la investigación farmacéutica, This compound puede ser un material de partida para la síntesis de una amplia gama de agentes terapéuticos. Sus sitios reactivos permiten modificaciones dirigidas para producir fármacos con actividades farmacológicas específicas .
Aplicaciones en ciencia de materiales
La reactividad del compuesto lo hace adecuado para la modificación de superficies y la creación de materiales funcionales. Se puede utilizar para introducir funcionalidades bromo y cloro en polímeros u otros sustratos, que luego pueden reaccionar aún más para lograr las propiedades deseadas .
Mecanismo De Acción
Target of Action
It is known that benzylic halides, such as this compound, typically interact with nucleophiles .
Mode of Action
4-Bromo-1-chloro-2-(chloromethyl)benzene, being a benzylic halide, is likely to undergo nucleophilic substitution reactions . The exact mode of action would depend on the specific nucleophile and reaction conditions involved.
Biochemical Pathways
It is known that benzylic halides can participate in various organic reactions, potentially affecting a wide range of biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1-chloro-2-(chloromethyl)benzene . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets.
Propiedades
IUPAC Name |
4-bromo-1-chloro-2-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFCTCLLJDRHSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655949 | |
| Record name | 4-Bromo-1-chloro-2-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928758-19-4 | |
| Record name | 4-Bromo-1-chloro-2-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile](/img/structure/B1517727.png)
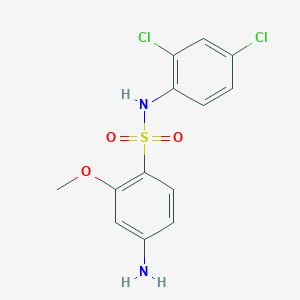
![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)
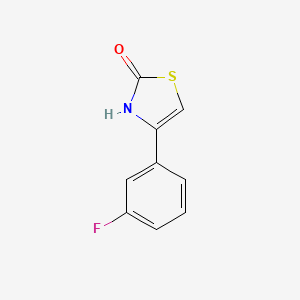
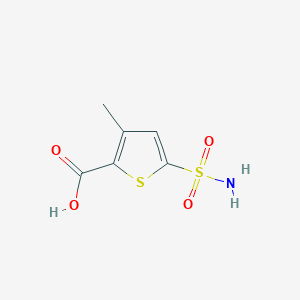
![1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517736.png)
![2-[3-(4-Methylphenyl)propanamido]acetic acid](/img/structure/B1517739.png)
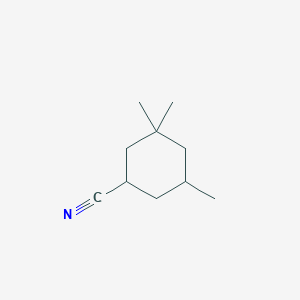
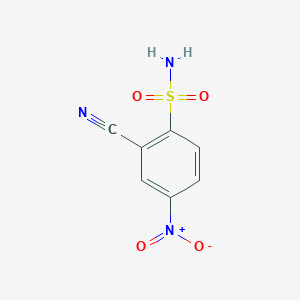
![5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B1517744.png)

![3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B1517746.png)
![[1-(3-Methylphenyl)cyclopentyl]methanamine](/img/structure/B1517747.png)
![3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile](/img/structure/B1517749.png)
